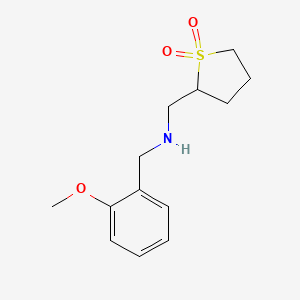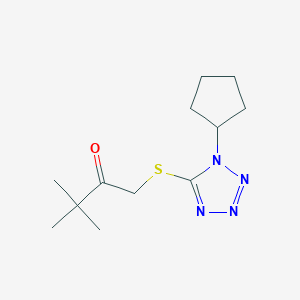
2-bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide is an organic compound with the molecular formula C13H18BrNO2S and a molecular weight of 332.26 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a dimethylbenzenesulfonamide moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide typically involves the bromination of N-cyclopentyl-N,4-dimethylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The cyclopentyl and dimethyl groups contribute to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the cyclopentyl group.
N-Cyclopentyl-N,4-dimethylbenzenesulfonamide: Similar structure but lacks the bromine atom.
2-Bromo-N-cyclopentylbenzamide: Similar structure but lacks the sulfonamide group .
Uniqueness
2-Bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide is unique due to the combination of its bromine atom, cyclopentyl group, and dimethylbenzenesulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H18BrNO2S |
|---|---|
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
2-bromo-N-cyclopentyl-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-7-8-13(12(14)9-10)18(16,17)15(2)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3 |
Clave InChI |
ILGYTQBFJIKZLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)C2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)








